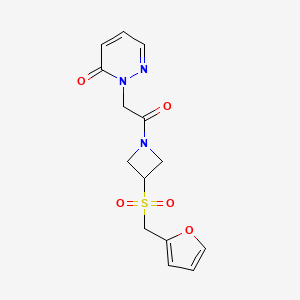

2-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

The compound "2-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one" is a synthetic heterocyclic molecule featuring a pyridazin-3(2H)-one core linked to a sulfonylazetidine moiety via a ketone-containing ethyl chain. The furan-2-ylmethyl substituent on the azetidine ring introduces aromatic and electron-rich characteristics, which may influence its pharmacokinetic and pharmacodynamic profiles. Pyridazinone derivatives are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects . However, specific pharmacological data for this compound remain uncharacterized in the available literature.

Properties

IUPAC Name |

2-[2-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S/c18-13-4-1-5-15-17(13)9-14(19)16-7-12(8-16)23(20,21)10-11-3-2-6-22-11/h1-6,12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFYQLSTVWIKHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C(=O)C=CC=N2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 344.4 g/mol. The structure includes:

- A furan ring : Known for its role in various biological activities.

- An azetidine moiety : Contributes to the compound's reactivity and biological interactions.

- A pyridazinone scaffold : Associated with a wide range of pharmacological effects.

Anticancer Activity

Pyridazinone derivatives, including this compound, have shown significant anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including:

- HeLa (Cervical cancer)

- SKBR3 (Breast cancer)

- HCT116 (Colon cancer)

In vitro studies demonstrated that some pyridazinones inhibit tumor growth effectively, with certain derivatives showing GI50 values below 2 µM against resistant cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinone derivatives has been well-documented. Compounds containing the pyridazinone structure have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Studies have reported that these compounds can reduce inflammation and pain in animal models .

Enzyme Inhibition

The sulfonyl group in this compound enhances its ability to interact with protein active sites, potentially leading to enzyme inhibition. Research has highlighted the inhibition of phosphodiesterases (PDEs), which play essential roles in various physiological processes. For instance, certain derivatives showed promising PDE III inhibitory activity, contributing to their cardiotonic effects .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The sulfonyl group facilitates binding to active sites of enzymes.

- Cell Cycle Arrest : Certain derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Anti-inflammatory Pathways : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators.

Research Findings and Case Studies

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest its potential as an antimicrobial agent, possibly through enzyme inhibition or receptor interactions that disrupt bacterial cellular processes.

Anticancer Properties

The compound has also shown significant anticancer activity in various in vitro assays. Notable findings include:

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathways |

| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Disruption of microtubule dynamics leading to mitotic arrest |

Mechanisms of action may involve increasing oxidative stress within cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on HCT116 Cells : This study demonstrated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), promoting apoptosis through mitochondrial pathways.

- Combination Therapy Research : Preliminary research suggests that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy and reduce resistance in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyridazinone Derivatives

The pyridazin-3(2H)-one scaffold is shared with compounds such as those synthesized in (e.g., 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones 3a–3h). These analogs vary in their N-2 substituents, which include alkyl and aryl groups . Unlike the target compound, they lack the sulfonylazetidine-furan moiety, resulting in reduced steric bulk and polarity. The presence of the sulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to non-sulfonated derivatives.

Furan-Containing Heterocycles

highlights natural products like 1-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-2-one, which shares the furan-2-yl-oxoethyl motif with the target compound. However, its pyrrolidinone core differs from the pyridazinone and azetidine systems, leading to distinct conformational rigidity and electronic properties . The furan ring in both compounds may contribute to π-π stacking interactions in biological targets, but the azetidine-sulfonyl group in the target compound introduces additional steric and electronic complexity.

Sulfonyl and Azetidine Moieties

The thiazolidinone derivative in incorporates a sulfonyl group and a furan-2-ylmethyl substituent but replaces the pyridazinone core with a pyrido[1,2-a]pyrimidin-4-one system .

Physicochemical Properties and Drug-Likeness

The target compound’s higher hydrogen bond acceptor count and sulfonyl group may improve aqueous solubility relative to non-polar analogs like those in . However, its molecular weight approaches the upper limit for oral bioavailability, necessitating further optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A plausible route involves:

Condensation : Reacting pyridazin-3(2H)-one with a furan-sulfonyl azetidine precursor in the presence of a base (e.g., sodium ethoxide) to form the 2-oxoethyl linkage .

Sulfonylation : Introducing the furan-2-ylmethyl sulfonyl group via nucleophilic substitution under anhydrous conditions, using DMF as a solvent and triethylamine as a base .

- Validation : Monitor reaction progress using TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

NMR : H and C NMR to confirm hydrogen/carbon environments, focusing on the pyridazinone ring (δ 7.5–8.5 ppm) and sulfonyl group (δ 3.5–4.5 ppm) .

X-ray Diffraction : Single-crystal X-ray analysis to resolve bond lengths (e.g., C–S bond: ~1.76 Å) and confirm stereochemistry .

HRMS : High-resolution mass spectrometry to verify molecular weight (CHNOS, expected m/z: 373.08) .

Q. What functional groups dictate its chemical reactivity?

- Methodological Answer : Key reactive sites include:

Pyridazinone Ring : Susceptible to electrophilic substitution at the N-2 position; reacts with alkyl halides in basic conditions .

Sulfonyl Group : Participates in nucleophilic displacement reactions (e.g., with amines or thiols) .

Keto Group : Reducible with NaBH to form secondary alcohols; monitor via IR (C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., phosphodiesterases). Parameterize the sulfonyl group’s electrostatic potential for binding affinity calculations .

Quantum Mechanics : Apply DFT (B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .

Q. What experimental designs address stability challenges under physiological conditions?

- Methodological Answer :

pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures (>200°C) and hygroscopicity risks .

- Troubleshooting : Use stabilizers (e.g., cyclodextrins) if degradation exceeds 10% in simulated gastric fluid .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

Meta-Analysis : Aggregate data from enzyme assays (e.g., PDE inhibition) and apply ANOVA to identify outliers. Control for variables like solvent (DMSO vs. aqueous) .

Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., furan vs. phenyl sulfonyl groups) using molecular descriptors (logP, polar surface area) .

- Case Study : If potency varies, re-test under standardized conditions (e.g., 1% DMSO, 25°C) .

Q. What methodologies assess environmental persistence and degradation pathways?

- Methodological Answer :

Photolysis : Expose to UV light (254 nm) in aqueous solution; quantify degradation products via LC-MS/MS .

Biodegradation : Use OECD 301F test with activated sludge; measure half-life and identify metabolites (e.g., sulfonic acid derivatives) .

- Data Interpretation : Correlate half-life with molecular properties (e.g., logD) to predict environmental impact .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.